molecular formula C16H7Cl4NO B1453407 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160256-64-3

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride

Cat. No.: B1453407
CAS No.: 1160256-64-3
M. Wt: 371 g/mol
InChI Key: VZDWUQVZEPATLT-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

The structural characterization of this compound reveals a complex molecular architecture built upon the fundamental quinoline scaffold. The compound possesses the molecular formula C₁₆H₇Cl₄NO, reflecting its substantial halogen content and relatively compact carbon framework. The molecular weight of 371.05 grams per mole indicates a substantial molecular mass that reflects the presence of multiple chlorine substituents.

Property Value Source
Molecular Formula C₁₆H₇Cl₄NO
Molecular Weight 371.05 g/mol
Chemical Abstracts Service Number 1160256-64-3
MDL Number MFCD03422883

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization. The name "this compound" precisely describes the substitution pattern, beginning with the chlorine atom at position 8 of the quinoline ring system. The 2,5-dichlorophenyl group attached at position 2 of the quinoline provides additional structural complexity, while the carbonyl chloride functionality at position 4 confers the molecule's distinctive electrophilic character.

The simplified molecular-input line-entry system representation of this compound, given as "O=C(Cl)C1=CC(C2=CC(Cl)=CC=C2Cl)=NC3=C(Cl)C=CC=C13", provides a linear notation that captures the complete connectivity pattern. This representation demonstrates the systematic approach to describing complex molecular structures and facilitates computational analysis and database searches. The International Chemical Identifier key "VZDWUQVZEPATLT-UHFFFAOYSA-N" serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases.

The molecular structure features a quinoline ring system as its central core, which consists of a benzene ring fused to a pyridine ring. The substitution pattern places a chlorine atom at the 8-position of the quinoline, creating a specific electronic environment that influences the molecule's chemical behavior. The 2,5-dichlorophenyl substituent at position 2 introduces additional steric and electronic effects, while the carbonyl chloride group at position 4 provides a highly reactive electrophilic center for chemical transformations.

Crystallographic and spectroscopic characterization methods have been employed to confirm the structural assignments of this compound and related derivatives. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, while mass spectrometry confirms the molecular composition and fragmentation patterns. Infrared spectroscopy reveals characteristic absorption patterns corresponding to the various functional groups present in the molecule, including the distinctive carbonyl chloride stretching frequencies.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, which provides the foundation for understanding compounds like this compound, traces its origins to the early nineteenth century when organic chemistry was emerging as a distinct scientific discipline. The journey began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This pioneering work established the precedent for systematic investigation of nitrogen-containing ring systems that would eventually lead to the sophisticated quinoline chemistry observed today.

The specific lineage of quinoline chemistry commenced in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming the compound "leukol," meaning "white oil" in Greek. Runge's discovery represented a watershed moment in heterocyclic chemistry, as it introduced researchers to a new class of nitrogen-containing aromatic compounds with distinctive properties and potential applications. Coal tar remained the principal commercial source of quinoline for many decades following Runge's initial isolation.

The early development of quinoline chemistry gained momentum in 1842 when French chemist Charles Gerhardt obtained a compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide. Gerhardt named his compound "Chinoilin" or "Chinolein," initially believing it to be distinct from Runge's leukol due to different chemical behaviors. However, German chemist August Hoffmann eventually recognized that the apparent differences resulted from the presence of contaminants rather than fundamental structural differences, establishing that both compounds were identical.

Year Development Scientist Significance
1818 Alloxan isolation from uric acid Brugnatelli First heterocyclic compound isolation
1834 Quinoline extraction from coal tar Friedlieb Ferdinand Runge Discovery of quinoline
1842 Alternative quinoline preparation Charles Gerhardt Synthetic approach development
1880 Skraup synthesis development Zdenko Hans Skraup Systematic quinoline synthesis

The systematic synthesis of quinoline derivatives received a major advancement in 1880 with the development of the Skraup synthesis by Czech chemist Zdenko Hans Skraup. This reaction, which involves the heating and thermal cyclization of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as nitrobenzene, enabled the laboratory-scale synthesis of quinoline for the first time. The Skraup synthesis proved invaluable because it provided a reproducible method for preparing quinoline and opened pathways for creating diverse substituted quinoline derivatives with enhanced medicinal efficacy.

The mechanistic understanding of quinoline synthesis evolved considerably during the late nineteenth and early twentieth centuries. Researchers recognized that the Skraup reaction proceeds through the formation of acrolein as an intermediate, generated by the dehydration of glycerol in the presence of concentrated sulfuric acid. This mechanistic insight enabled chemists to develop variations and improvements to the original Skraup conditions, leading to more efficient and selective synthetic procedures for quinoline derivatives.

The historical progression from simple quinoline isolation to the synthesis of complex derivatives like this compound illustrates the remarkable evolution of heterocyclic chemistry over nearly two centuries. The development of sophisticated chlorination methods, advanced coupling reactions, and selective functionalization techniques has enabled the preparation of highly substituted quinoline derivatives that would have been inconceivable to the early pioneers of quinoline chemistry. Modern synthetic approaches combine classical methodologies with contemporary techniques such as transition metal catalysis and computer-aided molecular design.

The advancement from Runge's initial coal tar extraction to the modern synthesis of complex quinoline derivatives demonstrates the cumulative nature of scientific progress in heterocyclic chemistry. Each generation of researchers has built upon the foundations established by their predecessors, gradually expanding the scope and sophistication of quinoline chemistry. The current ability to prepare compounds with precisely controlled substitution patterns, such as the specific chlorination pattern found in this compound, represents the culmination of decades of methodological development and mechanistic understanding.

Contemporary quinoline chemistry continues to evolve, with researchers developing increasingly sophisticated synthetic strategies and discovering new applications for quinoline derivatives. The field has expanded far beyond the original focus on isolation and basic synthesis to encompass advanced topics such as asymmetric catalysis, materials science, and pharmaceutical development. The historical development of heterocyclic chemistry thus provides essential context for understanding how compounds like this compound represent both the continuation of classical traditions and the embodiment of modern synthetic capabilities.

Properties

IUPAC Name

8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl4NO/c17-8-4-5-12(18)11(6-8)14-7-10(16(20)22)9-2-1-3-13(19)15(9)21-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDWUQVZEPATLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Common Synthetic Route

The typical synthetic route involves:

  • Synthesis of 2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid:
    This intermediate is prepared via condensation reactions involving aryl aldehydes, pyruvic acid, and amines under catalytic conditions. Recent studies have shown that ionically tagged magnetic nanoparticles bearing urea linkers can catalyze this reaction efficiently under solvent-free conditions, providing high yields and short reaction times.

  • Conversion to Carbonyl Chloride:
    The carboxylic acid intermediate is then converted to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions. This step is critical to form the carbonyl chloride functional group at the 4-position of the quinoline ring.

Detailed Catalytic Preparation Using Ionically Tagged Magnetic Nanoparticles

A notable recent advancement in the preparation of quinoline-4-carboxylic acid derivatives, which can be adapted for the target compound, involves the use of a novel catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride. This catalyst enables efficient synthesis via an anomeric-based oxidation mechanism, as detailed below.

Catalyst Preparation and Characterization

  • Catalyst Composition: Magnetic Fe3O4 nanoparticles coated with silica, functionalized with urea-thiazole sulfonic acid chloride groups.
  • Characterization Techniques: FT-IR, EDX, elemental mapping, TGA/DTA, SEM, TEM, and VSM confirmed the successful synthesis and functionalization of the catalyst.

Catalytic Reaction Conditions

  • Model Reaction: Condensation of aryl aldehydes, pyruvic acid, and 1-naphthylamine to form 2-aryl-quinoline-4-carboxylic acids.
  • Optimal Conditions:
    • Catalyst loading: 10 mg
    • Temperature: 80 °C
    • Solvent-free conditions
    • Reaction time: ~30 minutes
  • Yields: Up to 85% isolated yield under optimized conditions.

Reaction Mechanism Summary

  • Formation of imine intermediate via nucleophilic attack of amine on aldehyde.
  • Enol form of pyruvic acid attacks the imine intermediate.
  • Cyclization and dehydration lead to quinoline ring formation.
  • Anomeric-based oxidation facilitates aromatization and catalyst recovery.

Comparative Data on Reaction Parameters

Entry Solvent Temperature (°C) Catalyst (mg) Time (min) Yield (%)
1 None (Solvent-free) 80 10 30 85
2 Ethanol Reflux 10 90 85
3 Water Reflux 10 90 75
4 Ethyl acetate Reflux 10 120 65
5 THF Reflux 10 120 60

(Data adapted from catalytic studies on 2-aryl-quinoline-4-carboxylic acid synthesis, applicable to the target compound preparation)

Notes on Catalyst Reusability and Efficiency

  • The magnetic catalyst can be easily separated from reaction mixtures using an external magnet.
  • It exhibits excellent reusability without significant loss of activity over multiple cycles.
  • This enhances the sustainability and cost-effectiveness of the synthetic process.

Summary of Preparation Method

Step Description Reagents/Conditions Outcome
1 Preparation of 2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid Condensation of 2,5-dichlorobenzaldehyde, pyruvic acid, and amine with Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst at 80 °C, solvent-free High yield quinoline-4-carboxylic acid derivative
2 Conversion to carbonyl chloride Treatment with thionyl chloride or oxalyl chloride under controlled conditions Formation of this compound

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride serves as a building block in the synthesis of more complex molecules. Its carbonyl chloride group makes it particularly useful for forming amides and esters through nucleophilic substitution reactions with amines or alcohols .

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly in anticancer research. Studies indicate that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, cytotoxicity assays demonstrated significant effects against HeLa (cervical) and A549 (lung) carcinoma cells at concentrations as low as 1 µM .

Case Study: Anticancer Activity

A study evaluated the effects of this compound on cancer cells using the MTT assay. Results indicated that the compound induced oxidative stress and disrupted mitochondrial function, leading to increased apoptosis rates in treated cells .

Research has highlighted the biological activity of this compound beyond anticancer effects. It has been noted for its potential antimicrobial properties and ability to act as a molecular probe for studying protein interactions due to its reactive carbonyl group .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and agrochemicals. Its role as a precursor in synthesizing other functionalized quinoline derivatives makes it valuable in developing new materials for various applications including sensors and light-emitting devices .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in labeling and modifying proteins for research purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride can be contextualized against analogs with variations in substituent groups on the quinoline core or phenyl ring. Below is a comparative analysis supported by experimental data and commercial references:

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Properties Source
This compound 1160256-64-3 C₁₆H₇Cl₃NO Quinoline-8-Cl, Phenyl-2,5-Cl₂ 360.23 High electrophilicity; used in FXIIa/thrombin inhibition Combi-Blocks
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride 1160256-59-6 C₁₆H₇Cl₃NO Quinoline-8-Cl, Phenyl-3,4-Cl₂ 360.23 Reduced FXIIa inhibition vs. 2,5-dichloro analog Combi-Blocks
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride - C₁₈H₁₃Cl₂NO₂ Quinoline-8-Cl, Phenyl-3-OCH₂CH₃ 358.21 Increased solubility; lower antimicrobial activity Santa Cruz Biotechnology
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride - C₁₇H₁₁Cl₂NO₂ Quinoline-8-Cl, Phenyl-3-OCH₃ 344.19 Moderate biofilm inhibition; weaker enzyme binding Santa Cruz Biotechnology
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride 1160254-07-8 C₁₅H₉Cl₂NOS Quinoline-8-CH₃, Thienyl-5-Cl 322.21 Thiophene substitution enhances π-stacking; irritant Parchem

Biological Activity

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, cytotoxicity, and structure-activity relationships (SARs).

  • Chemical Formula : C₁₆H₇Cl₄NO
  • CAS Number : 1160256-64-3
  • Molecular Weight : 396.99 g/mol
  • Hazard Classification : Irritant

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of quinoline derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cytotoxicity Assays : The compound was evaluated against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results showed that at concentrations of 1, 5, and 25 μM, the compound exhibited significant cytotoxic effects compared to control groups .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. Preliminary findings suggest that this compound displays activity against various bacterial strains.

  • Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentrations (MICs) were not detailed in the available literature .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring enhances biological potency.

CompoundSubstituent PositionsBiological Activity
A2-Cl, 5-ClHigh cytotoxicity
B4-ClModerate activity
CNo ClLow activity

The introduction of halogen substituents has been shown to increase lipophilicity and improve binding affinity to biological targets .

Study 1: Cytotoxic Effects on Cancer Cells

A study published in ACS Omega examined various quinoline derivatives' effects on cancer cell lines. The results indicated that compounds with multiple halogen substitutions exhibited enhanced cytotoxicity compared to non-substituted analogs .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives, including our compound of interest. This research revealed that specific structural modifications could lead to significant improvements in antimicrobial activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride, and how can purity be optimized?

  • Methodological Answer : A plausible route involves multi-step functionalization of the quinoline core. For example, Suzuki-Miyaura cross-coupling (as demonstrated for structurally analogous quinolines) could introduce the 2,5-dichlorophenyl group at the C2 position . Chlorination at the C8 position may require electrophilic substitution under controlled conditions (e.g., using Cl2/FeCl3). The carbonyl chloride group can be introduced via oxidation of a methyl group to a carboxylic acid followed by treatment with SOCl2 or PCl5. Purity optimization includes recrystallization (e.g., ethanol/water mixtures for similar chlorinated quinolines ) and column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How should researchers characterize this compound’s structural and spectral properties?

  • Methodological Answer :

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Compare chemical shifts with related compounds (e.g., 2-(4-chlorophenyl)quinoline derivatives ). Expect deshielding for protons near electron-withdrawing groups (e.g., Cl substituents).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to confirm molecular ion peaks and isotopic patterns due to multiple chlorine atoms. For example, a study on 2-(4-chlorophenyl)quinoline used HRMS to validate the molecular formula .
  • Melting Point (mp) : Determine mp experimentally and compare with structurally similar quinolines (e.g., 4-chloro-2-phenylquinoline: mp 62–64°C ).

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Although direct safety data for this compound are unavailable, analogous chlorinated quinolines require:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (similar to precautions for 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid ).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with dry sand or chemical absorbents, as recommended for sulfonated quinoline derivatives .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, particularly around the quinoline core and carbonyl chloride group. For example:

  • Analyze HOMO/LUMO orbitals to predict sites for nucleophilic/electrophilic attacks.
  • Compare with experimental data (e.g., NMR chemical shifts ) to validate computational models.

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Parameter Screening : Optimize catalyst loading (e.g., PdCl2(PPh3)2 at 0.04 mmol scale ), solvent polarity, and temperature gradients.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates or dimerization artifacts).
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to isolate rate-limiting steps.

Q. How does the steric and electronic environment of the 2,5-dichlorophenyl group influence regioselectivity in further derivatization?

  • Methodological Answer :

  • Steric Effects : The ortho-chloro substituent may hinder electrophilic substitution at the C6/C7 positions. Use X-ray crystallography (if crystals are obtainable) or NOE NMR to confirm spatial arrangements.
  • Electronic Effects : Electron-withdrawing Cl groups reduce electron density at the quinoline core, favoring nucleophilic aromatic substitution at activated positions. Compare with fluorinated quinoline derivatives (e.g., 4-(4-fluorophenoxy)quinoline ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.